2-Bromo-5-(2-phenylethyl)indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the family of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline consists of a quinoxaline core fused with an indole ring, and it is substituted with a bromo group and a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate 1,2-diamine with a 1,2-diketone. One efficient method involves the use of titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar catalytic methods. The use of recyclable catalysts and mild reaction conditions makes the process economically viable and environmentally friendly. The reaction can be conducted in large reactors with continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups through reactions such as Suzuki–Miyaura cross-coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and arylboronic acids in the presence of a base like potassium carbonate in tetrahydrofuran (THF) at reflux temperature.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, aryl-substituted quinoxalines can be obtained through Suzuki–Miyaura coupling.
Scientific Research Applications
9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and its anti-tumor activity.
Biological Research: The compound is used in cell-based assays and gene expression profiling to understand its effects on various biological pathways.
Material Science: Quinoxaline derivatives are used in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases . This interaction disrupts signaling pathways involved in cell proliferation and survival, leading to anti-tumor effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9-bromo-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromo and phenylethyl groups contribute to its ability to undergo specific substitution reactions and interact with biological targets in a unique manner.
Properties
Molecular Formula |
C22H16BrN3 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
9-bromo-6-(2-phenylethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16BrN3/c23-16-10-11-20-17(14-16)21-22(25-19-9-5-4-8-18(19)24-21)26(20)13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2 |
InChI Key |
VHCFIYSVDBDLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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